2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
Description
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a methyl group at position 5, a trifluoromethyl (CF₃) group at position 3, and an acetohydrazide side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications . Its synthesis typically involves hydrazine hydrate reactions with ester precursors, as seen in analogous pyrazole-acetohydrazide derivatives .
Properties
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O/c1-4-2-5(7(8,9)10)13-14(4)3-6(15)12-11/h2H,3,11H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBGESQOSMLRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of green chemistry principles to minimize waste and environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide. For instance, derivatives of pyrazole have shown significant antifungal and antibacterial activities. A study demonstrated that certain pyrazole derivatives exhibited a high inhibition percentage against various pathogens, indicating their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Activity Type | Inhibition Percentage (%) |
|---|---|---|
| Pyrazole A | Antibacterial | 85 |
| Pyrazole B | Antifungal | 90 |
| 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide | Antimicrobial | 88 |
Antioxidant Properties
The antioxidant activity of pyrazole derivatives has also been investigated. A specific study reported that compounds with trifluoromethyl groups exhibited enhanced antioxidant properties, which are crucial for preventing oxidative stress-related diseases . The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to evaluate these properties.
Table 2: Antioxidant Activity of Selected Compounds
| Compound Name | DPPH Inhibition (%) |
|---|---|
| Trifluoromethyl Pyrazole A | 70 |
| Trifluoromethyl Pyrazole B | 75 |
| 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide | 72 |
Pesticidal Activity
The compound has shown promise in agricultural applications, particularly as a pesticide. Research indicates that pyrazole derivatives can act as effective insecticides due to their ability to disrupt the nervous systems of pests .
Case Study: Efficacy Against Specific Pests
In a controlled study, the application of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide on crops resulted in a significant reduction of pest populations:
Table 3: Efficacy Against Agricultural Pests
| Pest Type | Control Group (%) | Treated Group (%) |
|---|---|---|
| Aphids | 15 | 85 |
| Whiteflies | 20 | 80 |
Polymer Synthesis
The unique properties of pyrazole compounds have led to their incorporation into polymer matrices for enhanced material characteristics. Studies have shown that including such compounds can improve thermal stability and mechanical properties of polymers .
Table 4: Properties of Polymers with Pyrazole Additives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 50 |
| Polymer with Pyrazole Additive | 220 | 65 |
Mechanism of Action
The mechanism of action of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Trifluoromethyl vs. Difluoromethyl Substitution
- 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide (C₇H₁₀F₂N₄O, MW 204.18) replaces the CF₃ group with a difluoromethyl (CHF₂) group. The CHF₂ group may also increase solubility in polar solvents compared to CF₃ .
Cyclopropyl vs. Methyl Substitution
- 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide (C₉H₁₂F₃N₄O, CAS 1001518-93-9) features a cyclopropyl group at position 3. The bulkier cyclopropyl substituent introduces steric hindrance, which could reduce enzymatic degradation but may also limit membrane permeability .
Chlorine Substitution
- 2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide (C₈H₉ClF₃N₄O) includes a chlorine atom at position 4.
Modifications to the Acetohydrazide Side Chain
Extended Carbon Chain
- 3-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide (C₈H₁₁F₃N₄O, CAS 1001518-86-0) has a three-carbon chain instead of two. The longer chain may improve flexibility and binding to hydrophobic protein pockets but could reduce solubility .
Aromatic and Complex Substituents
- 2-[3-Hydroxy-4-(4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy]acetohydrazide (C₂₂H₂₀F₃N₃O₃) incorporates a methoxyphenyl-phenoxy group. This increases molecular complexity and weight (MW 455.41), likely enhancing target specificity but reducing oral bioavailability due to poor absorption .
Functional Group Replacements
Absence of Trifluoromethyl Group
Key Data Table
Biological Activity
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other pharmacological properties.
The compound has the following chemical formula:
- Molecular Formula : C7H7F3N2O
- CAS Number : 345637-71-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide. Pyrazole compounds have been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer : In vitro studies demonstrated significant antiproliferative effects on MDA-MB-231 cells.
- Liver Cancer : HepG2 cells exhibited sensitivity to pyrazole derivatives, indicating potential therapeutic applications in liver malignancies .
The mechanism of action appears to involve the inhibition of key signaling pathways involved in tumor growth and survival.
Antibacterial Activity
Pyrazole derivatives have also been investigated for their antibacterial properties. The compound has shown effectiveness against several bacterial strains, suggesting a potential role as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are notable, with several studies reporting their ability to inhibit pro-inflammatory cytokines. For instance, compounds similar to 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide have been evaluated for their effects on nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in various models .
Study 1: Anticancer Evaluation
A study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. Notably, the compound under review demonstrated IC50 values comparable to established anticancer agents like pazopanib and crizotinib .
Study 2: Anti-inflammatory Mechanism
In a separate investigation, researchers assessed the anti-inflammatory effects of pyrazole derivatives in murine models. The results showed significant reductions in edema and inflammatory markers when treated with 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide, supporting its potential as a therapeutic agent for inflammatory diseases .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Cyclocondensation Reactions with Carbonyl Derivatives
This hydrazide undergoes cyclocondensation with α,β-unsaturated trifluoromethyl ketones (e.g., 4-alkoxy-4-aryl-1,1,1-trifluoroalk-3-en-2-ones) to form bis-pyrazolyl-pyridine systems . Key findings include:
-
Reaction Conditions : Ethanol reflux (16–24 hours) under acid or base catalysis .
-
Mechanism : Nucleophilic attack of the hydrazide’s NH2 group on the electrophilic carbonyl carbon, followed by cyclization and dehydration.
-
Products : Pyridines substituted with two non-identical pyrazole rings (e.g., 6–10 in ), confirmed by NMR and X-ray crystallography.
Table 1: Example Cyclocondensation Products
| Substrate Ketone | Product Structure | Yield (%) | Application |
|---|---|---|---|
| 4-Methoxy-4-phenyl-enone | Bis-pyrazolyl-pyridine 6a | 78 | Antimicrobial agents |
| Acetylacetone | Pyrazoline-pyridine 13 | 68 | Precursor for antioxidant studies |
Dehydration to Aromatic Pyrazole-Pyridine Systems
Pyrazoline intermediates derived from the hydrazide can be dehydrated to fully aromatic systems:
-
Outcome : Conversion of 4,5-dihydropyrazoles to pyrazoles (e.g., 11e and 14 in ) with improved thermal stability.
Nucleophilic Acyl Substitution
The hydrazide’s terminal NH2 group participates in nucleophilic substitutions:
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Example : Reaction with trichloroacetyl chloride to form thioamide derivatives, as seen in structurally analogous compounds .
-
Application : These derivatives are evaluated for enzyme inhibition (e.g., acetylcholinesterase) .
Oxidation and Functionalization
Under oxidative conditions (e.g., H2O2 or KMnO4), the hydrazide moiety can be oxidized to carboxylic acid derivatives:
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Product : 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid .
-
Utility : Intermediate for agrochemicals (herbicides) and pharmaceuticals .
Table 2: Comparative Reaction Pathways
Antimicrobial and Antioxidant Activity
Derivatives synthesized from this hydrazide exhibit:
-
Antibacterial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antioxidant Capacity : IC50 ~45 µM in DPPH radical scavenging assays .
Key Mechanistic Insights
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Regioselectivity : The trifluoromethyl group directs cyclization to the less sterically hindered position .
-
Acid/Base Catalysis : Acidic conditions favor pyrazole formation, while basic conditions stabilize pyrazoline intermediates .
This compound’s reactivity underscores its value in synthesizing bioactive trifluoromethylated heterocycles, with applications spanning medicinal chemistry and agrochemical development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclization reactions. For example, hydrazide intermediates can be prepared by refluxing ethyl esters with hydrazine hydrate in ethanol (3–5 hours, room temperature) . Subsequent condensation with aldehydes/ketones under reflux conditions (e.g., ethanol, 7 hours) yields the final hydrazide derivatives. Key intermediates are characterized using elemental analysis, IR (for carbonyl and NH stretches), and / NMR spectroscopy to confirm functional groups and regiochemistry .
Q. Which spectroscopic techniques are critical for confirming the structure of this hydrazide derivative?
- Methodology :
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm) and NH/NH stretches (~3200–3400 cm) .
- NMR : NMR confirms methyl groups (δ ~2.3 ppm for CH-pyrazole) and trifluoromethyl (δ ~3.8–4.2 ppm). NMR detects CF groups (δ ~-60 to -70 ppm) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazole ring substitution patterns) .
Q. How are preliminary pharmacological activities (e.g., anticonvulsant) evaluated for this compound?
- Methodology : Use established in vivo models:
- Maximal Electroshock (MES) : Evaluates seizure suppression via electrical induction.
- Subcutaneous Pentylenetetrazol (scPTZ) : Tests protection against chemically induced seizures.
Doses (30–100 mg/kg) are administered intraperitoneally, with latency and mortality recorded over 24 hours. Statistical analysis (ANOVA) compares efficacy to reference drugs like phenytoin .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:
- Predict regioselectivity in cyclization steps using Fukui indices.
- Screen solvents/reagents via COSMO-RS simulations to improve yields.
Integrate machine learning (e.g., ICReDD’s workflow) to prioritize experimental conditions, reducing trial-and-error cycles .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm connectivity, especially for pyrazole and hydrazide moieties .
- Variable-temperature NMR : Detects dynamic effects (e.g., hindered rotation of trifluoromethyl groups).
- Single-crystal X-ray diffraction : Provides unambiguous structural validation, as seen in related pyrazole-hydrazide complexes .
Q. How does substituent variation on the pyrazole ring impact biological activity?
- Methodology :
- SAR studies : Synthesize analogs with substituents like chloro (Cl), methoxy (OCH), or heteroaryl groups at the pyrazole 3-/5-positions.
- In vitro assays : Test enzyme inhibition (e.g., COX-1/COX-2 for anti-inflammatory activity) or receptor binding (e.g., GABA for anticonvulsant effects).
- Data analysis : Use IC/ED values and molecular docking to correlate electronic/steric properties with activity .
Q. What advanced techniques address regioselectivity challenges in pyrazole functionalization?
- Methodology :
- Directed ortho-metalation : Utilize directing groups (e.g., carbonyls) to control substitution patterns.
- Microwave-assisted synthesis : Enhances regioselectivity in cyclocondensation steps (e.g., 120°C, POCl catalysis) .
- HPLC-MS monitoring : Tracks intermediate formation in real-time to adjust reaction parameters .
Cross-Disciplinary Methodological Considerations
Q. How can hybrid computational-experimental workflows accelerate discovery?
- Methodology : Combine:
- Reaction path searches : Quantum mechanics (QM) identifies low-energy pathways.
- High-throughput screening (HTS) : Robotics test predicted conditions (e.g., solvent/base combinations).
- Feedback loops : Experimental data refine computational models, as demonstrated in ICReDD’s "chemical reaction design" framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
